4-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-4-OXOBUTANOIC ACID
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Overview
Description
4-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-4-OXOBUTANOIC ACID is a complex organic compound that belongs to the class of sulfonyl-containing piperazine derivatives This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-4-OXOBUTANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of tert-butylbenzenesulfonyl chloride with piperazine under controlled conditions to form the sulfonyl-piperazine intermediate. This intermediate is then reacted with a butanoic acid derivative to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine compounds.
Scientific Research Applications
4-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-4-OXOBUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperazine ring can interact with various receptors and proteins, modulating their functions. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
((4-(tert-Butyl)phenyl)sulfonyl)phenylalanine: A phenylalanine derivative with similar sulfonyl and tert-butyl groups.
4-tert-Butylbenzenesulfonyl chloride: A precursor in the synthesis of sulfonyl-containing compounds.
Uniqueness
4-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-4-OXOBUTANOIC ACID is unique due to its combination of a sulfonyl-piperazine structure with a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-18(2,3)14-4-6-15(7-5-14)26(24,25)20-12-10-19(11-13-20)16(21)8-9-17(22)23/h4-7H,8-13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOJOJZOVJPWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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